3-Fluoro-5-phenylbenzonitrile

Beschreibung

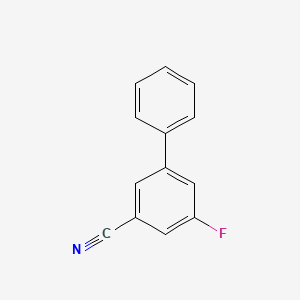

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-5-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIHXBPWBQZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673488 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214352-57-4 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-[1,1'-biphenyl]-3-carbonitrile

This guide provides a comprehensive technical overview of 5-Fluoro-[1,1'-biphenyl]-3-carbonitrile, a fluorinated biphenyl derivative of significant interest to researchers and professionals in drug discovery and materials science. This document delves into its chemical identity, synthesis, potential applications, and safety considerations, offering field-proven insights and detailed methodologies.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. 5-Fluoro-[1,1'-biphenyl]-3-carbonitrile is systematically named according to IUPAC nomenclature to ensure unambiguous communication.

The IUPAC name for this compound is 3-fluoro-5-phenylbenzonitrile .[1] This name clarifies the substitution pattern on the benzonitrile ring system. The compound is also known by several synonyms, which are often encountered in commercial listings and databases.

Table 1: Chemical Identifiers for 3-fluoro-5-phenylbenzonitrile

| Identifier | Value | Source |

| IUPAC Name | 3-fluoro-5-phenylbenzonitrile | PubChem[1] |

| Common Name | 5-Fluoro-[1,1'-biphenyl]-3-carbonitrile | PubChem[1] |

| CAS Number | 1214352-57-4 | PubChem[1] |

| Molecular Formula | C₁₃H₈FN | PubChem[1] |

| Molecular Weight | 197.21 g/mol | PubChem[1] |

| Synonyms | 5-Fluoro-3-biphenylcarbonitrile, [1,1'-Biphenyl]-3-carbonitrile, 5-fluoro- | PubChem[1] |

Synthesis and Mechanism

The construction of the biaryl scaffold is a pivotal step in the synthesis of 3-fluoro-5-phenylbenzonitrile. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds between aryl halides and arylboronic acids, and it represents a highly effective strategy for the synthesis of this compound.[2][3]

The logical disconnection for a retrosynthetic analysis of 3-fluoro-5-phenylbenzonitrile points to two primary starting materials: a halogenated fluorobenzonitrile and phenylboronic acid (or a derivative). A common and commercially viable approach involves the coupling of 3-bromo-5-fluorobenzonitrile with phenylboronic acid.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction, typically catalyzed by a palladium(0) complex, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-fluorobenzonitrile), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) forms a boronate complex, which then transfers the phenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (3-fluoro-5-phenylbenzonitrile) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Synthesis

This protocol outlines a typical laboratory-scale synthesis of 3-fluoro-5-phenylbenzonitrile via a Suzuki-Miyaura coupling reaction.

Materials:

-

3-Bromo-5-fluorobenzonitrile

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-5-fluorobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of degassed toluene. Add this catalyst solution to the reaction flask.

-

Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio, 10 mL total) to the reaction flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-fluoro-5-phenylbenzonitrile.

Caption: Experimental workflow for the synthesis of 3-fluoro-5-phenylbenzonitrile.

Applications in Research and Development

The unique structural features of 3-fluoro-5-phenylbenzonitrile, namely the fluorinated biphenyl nitrile motif, make it a valuable building block in medicinal chemistry and materials science.

Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing a handle for further derivatization.

While specific applications of 3-fluoro-5-phenylbenzonitrile are not extensively documented in publicly available literature, its structural alerts suggest its potential as a key intermediate for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a biphenyl core that mimics the adenine region of ATP, and the nitrile and fluorine substituents can be used to fine-tune binding interactions within the ATP-binding pocket.[5]

-

Novel Heterocyclic Compounds: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in bioactive molecules.

Materials Science

Biphenyl derivatives are widely used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The introduction of a fluorine atom can influence the electronic properties, thermal stability, and molecular packing of these materials. The polar nitrile group can also contribute to desirable intermolecular interactions.

Safety and Handling

General Hazards of Related Compounds:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Researchers should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

5-Fluoro-[1,1'-biphenyl]-3-carbonitrile, or more precisely, 3-fluoro-5-phenylbenzonitrile, is a valuable fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling. While its specific applications are still emerging, its structural features suggest it will continue to be a compound of interest for the development of novel therapeutics and advanced materials. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization.

References

- Organic & Biomolecular Chemistry - RSC Publishing. (URL not provided)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (URL not provided)

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor

-

3-Fluoro-5-(4-phenylmethoxyphenoxy)benzonitrile | C20H14FNO2 - PubChem. ([Link])

- SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided)

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. ([Link])

-

3-Fluoro-5-phenylbenzonitrile | C13H8FN | CID 46314740 - PubChem. ([Link])

- Significance of Fluorine in Medicinal Chemistry: A Review. (URL not provided)

Sources

Introduction: The Strategic Value of a Fluorinated Biphenyl Scaffold

An In-Depth Technical Guide to 3-Fluoro-5-phenylbenzonitrile (CAS: 1214352-57-4)

3-Fluoro-5-phenylbenzonitrile is a substituted aromatic compound featuring a biphenyl core, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Its architecture is distinguished by the precise placement of a fluorine atom and a nitrile group on one of the phenyl rings. This unique combination of functional groups makes it a valuable and versatile building block for organic synthesis.[3][4]

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance key pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[5] The nitrile group serves as a versatile synthetic handle, capable of being transformed into other functional groups like amines, carboxylic acids, or tetrazoles, further expanding its utility in the construction of complex molecular targets. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and handling considerations.

Compound Identification and Physicochemical Properties

A clear identification of the molecule's structure and properties is fundamental for its application in any research context.

Caption: 2D Structure of 3-Fluoro-5-phenylbenzonitrile.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1214352-57-4 | [1][6] |

| IUPAC Name | 3-fluoro-5-phenylbenzonitrile | [1] |

| Synonyms | 5-fluoro[1,1'-biphenyl]-3-carbonitrile, 5-Fluoro-3-biphenylcarbonitrile | [1][6] |

| Molecular Formula | C₁₃H₈FN | [1] |

| Molecular Weight | 197.21 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)F | [1] |

| InChIKey | CWWIHXBPWBQZNC-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 197.064077422 Da | [1] |

| Polar Surface Area | 23.8 Ų |[1] |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond linking the two phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for this purpose, valued for its high yields, tolerance of diverse functional groups, and relatively mild reaction conditions.[5][7] This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide.[8]

The logical synthetic pathway to 3-Fluoro-5-phenylbenzonitrile involves the coupling of 3-Bromo-5-fluorobenzonitrile with Phenylboronic acid .

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Exemplary Synthetic Protocol

This protocol is a representative methodology based on standard Suzuki-Miyaura coupling procedures and should be adapted and optimized for specific laboratory conditions.[8]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluorobenzonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Add a solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 equiv) dissolved in degassed water, via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Add water and an organic solvent like ethyl acetate to dilute the mixture. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 3-Fluoro-5-phenylbenzonitrile.

The Catalytic Cycle: A Mechanistic Rationale

The efficacy of the Suzuki coupling hinges on a palladium catalyst cycling through three key steps. Understanding this cycle is crucial for troubleshooting and optimization.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[7]

-

Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods provides a comprehensive characterization.[9]

Table 3: Expected Spectroscopic Data for 3-Fluoro-5-phenylbenzonitrile

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | Multiplets in the aromatic region (approx. δ 7.20 - 7.90 ppm). | Protons on both aromatic rings will appear as complex multiplets due to proton-proton and proton-fluorine coupling. |

| ¹³C NMR | Aromatic carbons (δ 110-165 ppm); Nitrile carbon (δ ~118 ppm); Carbon attached to fluorine will show a large ¹JCF coupling constant (~240-250 Hz). | The spectrum will show distinct signals for all 13 carbon atoms. The C-F coupling is a key diagnostic feature for fluorinated aromatics.[9] |

| ¹⁹F NMR | A single resonance for the fluorine atom. | Provides a sensitive and unambiguous confirmation of the fluorine's presence and electronic environment.[9] |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹. | This is the characteristic stretching vibration (νC≡N) of the nitrile functional group. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 197.06. | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9] |

Applications in Research and Development

The true value of 3-Fluoro-5-phenylbenzonitrile lies in its potential as a precursor for high-value molecules in several R&D sectors.

-

Pharmaceutical & Agrochemical Synthesis: Fluorinated benzonitriles are pivotal intermediates in the synthesis of biologically active compounds.[3][10] The biphenyl scaffold is present in numerous approved drugs, and the specific substitution pattern of this molecule offers a unique entry point for novel kinase inhibitors, anti-inflammatory agents, or other therapeutics where metabolic stability and target engagement are critical.[4][10]

-

Materials Science: Fluorinated biphenyl derivatives are known components in the development of advanced materials, including liquid crystals and specialized polymers.[3][5] The polarity and rigidity of the 3-Fluoro-5-phenylbenzonitrile core could be exploited in the design of materials with specific optical or electronic properties.

Safety, Handling, and Storage

-

Potential Hazards: Based on related compounds, 3-Fluoro-5-phenylbenzonitrile may be harmful if swallowed, inhaled, or in contact with skin.[11][12] It may cause skin, eye, and respiratory irritation. A thorough, compound-specific risk assessment must be performed before handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

References

-

PubChem. (n.d.). 3-Fluoro-5-phenylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-phenylbutan-2-ylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-phenylmethoxyphenoxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 3-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]

-

apicule. (n.d.). 3-Fluoro-5-hydroxybenzonitrile (CAS No: 473923-95-4) API Intermediate Manufacturers. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). 3-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-formylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Masterchem.ee. (n.d.). Sodium metabisulfite (CAS 7681-57-4). Retrieved from [Link]

-

WhaTech. (2025, May 26). 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Pyrosulfite. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Fluoro-5-phenylbenzonitrile | C13H8FN | CID 46314740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Fluoro-5-phenylbenzonitrile | 1214352-57-4 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.es [fishersci.es]

- 12. echemi.com [echemi.com]

A Guide to the Spectroscopic Characterization of 3-Fluoro-5-phenylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Fluoro-5-phenylbenzonitrile (C₁₃H₈FN), a biphenyl scaffold compound with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of how multi-modal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are synergistically employed for unambiguous structural elucidation. We will delve into the causality behind experimental choices, interpret the resulting data with an emphasis on structure-property relationships, and provide detailed, self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to advance their work.

Introduction: The Imperative for Spectroscopic Verification

In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is the cornerstone of all subsequent research.[1] Spectroscopic analysis provides a detailed "fingerprint" of a molecule, revealing its carbon-hydrogen framework, the presence of specific functional groups, and its overall connectivity.[1] 3-Fluoro-5-phenylbenzonitrile presents an interesting case study due to its combination of distinct functional groups: a nitrile, a fluoro-substituent, and a biphenyl system. Each of these imparts characteristic signals in different spectroscopic domains. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound, demonstrating how these techniques collectively build an unassailable case for its chemical identity.

The molecular structure is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The goal of this protocol is to obtain high-resolution spectra free from contaminants or signal distortion.

-

Sample Preparation : Dissolve approximately 5-10 mg of 3-Fluoro-5-phenylbenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns in aromatic systems.

-

Acquisition Parameters :

-

¹H NMR : Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient.

-

¹³C NMR : Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.

-

¹⁹F NMR : Acquire with proton decoupling. ¹⁹F is a highly sensitive nucleus (nearly 83% that of ¹H) and spectra can be acquired rapidly.[3][4]

-

¹H NMR Spectroscopy: Proton Environments

Proton NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-5-phenylbenzonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.80 - 7.60 | m | - | Phenyl (2H, ortho) |

| ~ 7.60 - 7.40 | m | - | Phenyl (3H, meta, para) |

| ~ 7.55 | m | J(H,F) ≈ 5-8, J(H,H) ≈ 2-3 | H-2 |

| ~ 7.45 | m | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-4 |

| ~ 7.35 | m | J(H,F) ≈ 5-8, J(H,H) ≈ 2-3 | H-6 |

Note: Data is predicted based on established principles of NMR spectroscopy. Chemical shifts are referenced to TMS (0 ppm).[1][5]

Interpretation: The ¹H NMR spectrum is dominated by signals in the aromatic region (7.0-8.0 ppm). The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet. The three protons on the fluorinated ring are chemically distinct and will show characteristic splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The fluorine atom's influence extends over multiple bonds, making the multiplicities complex. For instance, H-4 is ortho to the fluorine and will experience a larger coupling constant (³JHF) compared to H-2 and H-6, which are meta to the fluorine (⁴JHF).

¹³C NMR Spectroscopy: The Carbon Framework

Carbon NMR details the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single peak.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-5-phenylbenzonitrile

| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~ 162 | ¹JCF ≈ 250 | C-3 | | ~ 145 | ³JCF ≈ 8 | C-5 | | ~ 138 | - | C-ipso (Phenyl) | | ~ 130 | ⁴JCF ≈ 3 | C-1 | | ~ 129.5 | - | C-para (Phenyl) | | ~ 129.0 | - | C-meta (Phenyl) | | ~ 127.5 | - | C-ortho (Phenyl) | | ~ 125 | ²JCF ≈ 22 | C-4 | | ~ 118 | ³JCF ≈ 3 | C-CN | | ~ 116 | ²JCF ≈ 22 | C-2 | | ~ 113 | ⁴JCF ≈ 2 | C-6 |

Note: Data is predicted based on established principles of NMR spectroscopy.[1][6]

Interpretation: The most striking feature is the signal for C-3, the carbon directly bonded to fluorine. Its chemical shift is significantly downfield, and it appears as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 250 Hz. The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine will also appear as doublets but with much smaller two-bond and three-bond coupling constants, respectively. The nitrile carbon (-C≡N) is characteristically observed around 118 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms.[4]

Table 3: Predicted ¹⁹F NMR Spectral Data for 3-Fluoro-5-phenylbenzonitrile

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -115 | Multiplet (tt) |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm).[3][7]

Interpretation: A single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine environment. For an aryl fluoride, this signal is expected in the range of -100 to -130 ppm.[8] The multiplicity of this signal will be a complex multiplet, likely a triplet of triplets, arising from coupling to the two ortho protons (H-2, H-4) and the meta proton (H-6). The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for purity assessment in fluorinated compounds.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally useful and rapid technique for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common technique that requires minimal sample preparation.

-

Background Scan : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small amount of the solid 3-Fluoro-5-phenylbenzonitrile sample directly onto the ATR crystal.

-

Acquisition : Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Table 4: Characteristic IR Absorption Bands for 3-Fluoro-5-phenylbenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| 3100–3000 | Medium | C–H Stretch | Aromatic |

| 1600–1450 | Medium-Strong | C=C Stretch (in-ring) | Aromatic |

| ~ 1250 | Strong | C–F Stretch | Aryl Fluoride |

| 900–675 | Strong | C–H Bend ("oop") | Aromatic |

Note: Data is predicted based on characteristic group frequencies.[10][11]

Interpretation: The IR spectrum provides immediate confirmation of the key functional groups. The most diagnostic peak is the strong, sharp absorption at approximately 2230 cm⁻¹, which is characteristic of a nitrile (C≡N) stretch.[1][12] The presence of aromatic rings is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C in-ring stretching vibrations between 1600-1450 cm⁻¹.[10] Finally, a strong band in the 1250-1000 cm⁻¹ region is indicative of the C-F bond stretch.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV). This process creates a radical cation known as the molecular ion (M⁺•) and causes fragmentation.

-

Analysis : The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Table 5: Predicted Key Fragments in the EI Mass Spectrum of 3-Fluoro-5-phenylbenzonitrile

| m/z | Ion Structure | Description |

| 197 | [C₁₃H₈FN]⁺• | Molecular Ion (M⁺•) |

| 170 | [C₁₂H₈F]⁺ | Loss of HCN from M⁺• |

| 168 | [C₁₂H₇F]⁺• | Loss of H from [C₁₂H₈F]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation: The highest m/z value in the spectrum corresponds to the molecular ion (M⁺•) at m/z 197, confirming the molecular formula.[2] The fragmentation pattern provides structural validation. A common fragmentation for nitriles is the loss of a neutral HCN molecule (27 Da), which would lead to a fragment at m/z 170. The presence of a strong signal at m/z 77 is characteristic of a monosubstituted benzene ring, corresponding to the phenyl cation.

Visualization of Analytical Workflows

To ensure structural confirmation, data from multiple techniques are integrated. This logical flow is crucial for a definitive analysis.

Integrated Spectroscopic Workflow

This diagram illustrates how data from NMR, IR, and MS are synthesized to provide a conclusive structural assignment.

Caption: Workflow for structural confirmation.

Mass Spectrometry Fragmentation Pathway

This diagram shows the predicted fragmentation of the molecular ion in an EI-MS experiment.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural characterization of 3-Fluoro-5-phenylbenzonitrile is a clear example of the power of modern spectroscopic methods. Through a synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS, every feature of the molecule is accounted for. The nitrile group is readily identified by its sharp IR stretch and characteristic ¹³C chemical shift. The biphenyl system is mapped by the complex aromatic signals in the ¹H and ¹³C NMR spectra. Finally, the position and electronic environment of the crucial fluorine substituent are unequivocally confirmed by the large C-F coupling constants in the ¹³C NMR spectrum and the unique signal in the ¹⁹F NMR spectrum. This multi-faceted approach provides the rigorous, self-validating data required by researchers in the pharmaceutical and chemical industries to proceed with confidence.

References

- BenchChem. (2025).

-

PubChem. (2026). 3-Fluoro-5-phenylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Frontiers in Chemistry. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Joseph F. DiMartino NMR Facility. (n.d.). 19Flourine NMR. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Fluoro-5-phenylbenzonitrile | C13H8FN | CID 46314740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biophysics.org [biophysics.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]

An In-depth Technical Guide to 3-Fluoro-5-phenylbenzonitrile: A Core Scaffold for Advanced Research and Drug Development

Abstract

3-Fluoro-5-phenylbenzonitrile is a fluorinated aromatic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its distinct molecular structure, featuring a biphenyl framework functionalized with both a nitrile and a fluorine atom, confers a unique set of physicochemical properties. This guide offers a detailed technical examination of 3-Fluoro-5-phenylbenzonitrile, encompassing its fundamental molecular characteristics, robust synthetic strategies, and its expanding applications, particularly within drug discovery. By integrating theoretical principles with practical, field-tested insights, this document is designed to be an essential resource for researchers, scientists, and professionals involved in advanced chemical synthesis and the development of novel therapeutics.

Core Molecular and Physicochemical Profile

A thorough understanding of the intrinsic properties of 3-Fluoro-5-phenylbenzonitrile is crucial for its effective application. The strategic positioning of the fluorine and nitrile functional groups on the biphenyl core is a key determinant of its reactivity, lipophilicity, and metabolic stability—all critical parameters in the design of new drugs.

Molecular Formula and Structure

The molecular formula for 3-Fluoro-5-phenylbenzonitrile is C₁₃H₈FN .[1] This composition corresponds to a molecular weight of approximately 197.21 g/mol .[1] The spatial arrangement of these atoms is fundamental to its chemical behavior and interactions.

Figure 2: A retrosynthetic approach for 3-Fluoro-5-phenylbenzonitrile.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol outlines a representative laboratory-scale synthesis. The rationale behind the choice of reagents is pivotal: the palladium catalyst is indispensable for the cross-coupling, the base is necessary to activate the boronic acid, and the solvent system is selected to ensure the solubility of all reactants.

Materials:

-

3-Bromo-5-fluorobenzonitrile

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromo-5-fluorobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Introduce the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). Such low catalytic loading is characteristic of efficient Suzuki reactions.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous component is essential for dissolving the inorganic base.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and wash sequentially with water and brine. The desired product will be in the organic phase.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to obtain pure 3-Fluoro-5-phenylbenzonitrile.

Self-Validation: The purity and identity of the final product must be confirmed through NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to validate the structure and ensure the absence of starting materials and byproducts.

Applications in Drug Discovery and Development

The incorporation of fluorine into potential drug molecules is a well-established strategy in medicinal chemistry aimed at improving metabolic stability, binding affinity, and lipophilicity. [2]3-Fluoro-5-phenylbenzonitrile is a valuable scaffold or intermediate for the synthesis of complex molecules with therapeutic potential.

Role as a "Privileged" Scaffold Fragment

The biphenyl core is a recurring motif in numerous biologically active compounds. The addition of fluoro and nitrile groups provides specific points of interaction and modulates the molecule's overall electronic properties. For example, fluorinated benzonitriles are used as key intermediates in the synthesis of inhibitors for various enzymes, such as kinases, which are implicated in cancer and inflammatory diseases. [3][4]

Figure 3: A workflow illustrating the use of the scaffold in drug discovery.

Case Study: Kinase Inhibitor Synthesis

Fluorinated benzonitriles serve as precursors in the synthesis of compounds that target protein kinases. [4]The nitrile group can act as a key binding element or a handle for further chemical modifications, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. For instance, related structures like 4-fluoro-3-nitrobenzonitrile are employed in the construction of pyrazolopyridine scaffolds, which are recognized as "privileged structures" for kinase inhibition. [4]This underscores the strategic importance of the fluorobenzonitrile motif in designing potent and selective therapeutic agents.

Safety and Handling

As with all laboratory chemicals, it is imperative to follow proper safety precautions when handling 3-Fluoro-5-phenylbenzonitrile and its precursors. Always consult the Safety Data Sheet (SDS) prior to use. In general, compounds of this class can be harmful if swallowed, inhaled, or absorbed through the skin. [5][6][7] General Handling Recommendations:

-

Conduct all work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhaling dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

3-Fluoro-5-phenylbenzonitrile stands out as a molecule of strategic importance for professionals in drug discovery and materials science. Its well-characterized physicochemical properties, accessible synthetic pathways, and the demonstrated utility of the fluorobenzonitrile motif make it an invaluable building block for creating novel, high-value compounds. The insights provided in this guide, from its fundamental molecular data to its practical applications, are intended to empower researchers to fully harness the potential of this versatile chemical entity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46314740, 3-Fluoro-5-phenylbenzonitrile. Retrieved from [Link].

- Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Fluoro-5-phenylbenzonitrile.

- TCI Chemicals. (2024). Safety Data Sheet for 3-Fluoro-5-phenylbenzonitrile.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates.

Sources

- 1. 3-Fluoro-5-phenylbenzonitrile | C13H8FN | CID 46314740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.es [fishersci.es]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-phenylbenzonitrile

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Fluoro-5-phenylbenzonitrile, specifically its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols. The introduction of fluorine into molecular scaffolds is a key strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of these characteristics essential for any application.[1]

Core Physicochemical Profile of 3-Fluoro-5-phenylbenzonitrile

3-Fluoro-5-phenylbenzonitrile, with the molecular formula C₁₃H₈FN, is an aromatic compound featuring a biphenyl backbone substituted with a nitrile group and a fluorine atom.[2] This unique combination of functional groups dictates its physical and chemical behavior.

Key Computed Properties:

| Property | Value | Source |

| Molecular Weight | 197.21 g/mol | PubChem[2] |

| Molecular Formula | C₁₃H₈FN | PubChem[2] |

| IUPAC Name | 3-fluoro-5-phenylbenzonitrile | PubChem[2] |

| CAS Number | 1214352-57-4 | PubChem[2] |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)F | PubChem[2] |

The presence of the phenyl and fluoro-substituted phenyl rings suggests a degree of lipophilicity, which will significantly influence its solubility in both aqueous and organic media. The nitrile group, being a polar moiety, will contribute to its overall polarity and potential for hydrogen bonding.

The Critical Role of Solubility in Research and Development

Solubility is a fundamental parameter that impacts various stages of drug discovery and development, from initial bioassays to formulation.[3] Inadequate solubility can hinder a compound's absorption and bioavailability, potentially leading to the failure of promising drug candidates.[4] A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[3]

The solubility of a compound like 3-Fluoro-5-phenylbenzonitrile is not an intrinsic constant but is influenced by:

-

Compound Structure: Lipophilicity, hydrogen bonding capability, molecular volume, and crystal lattice energy.[3]

-

Solution Conditions: pH, the presence of co-solvents, ionic strength, and temperature.[3]

Given its structural features, 3-Fluoro-5-phenylbenzonitrile is expected to exhibit poor solubility in aqueous solutions and higher solubility in common organic solvents.

Methodologies for Determining Solubility

Two primary types of solubility testing are employed in pharmaceutical research: kinetic and thermodynamic solubility.[4]

Kinetic solubility assays are high-throughput methods ideal for the early stages of drug discovery to quickly assess a large number of compounds.[3][4] These tests measure the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[4]

Common Kinetic Solubility Methods:

-

Nephelometric Assay: This method detects the precipitation of the compound by measuring light scattering from undissolved particles.[3][5]

-

Direct UV Assay: After introducing the DMSO stock solution into the aqueous buffer, undissolved particles are removed by filtration, and the concentration of the dissolved compound is quantified using UV absorption.[3]

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[4] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 3-Fluoro-5-phenylbenzonitrile to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[7]

-

Quantification: Analyze the concentration of 3-Fluoro-5-phenylbenzonitrile in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][7]

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment of 3-Fluoro-5-phenylbenzonitrile

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[10]

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[11] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: The solid compound is heated to a high temperature.

-

Photostability: The compound is exposed to light of a specified intensity and duration, as outlined in ICH guideline Q1B.[10]

Formal stability studies are conducted on at least three primary batches of the drug substance to propose a retest period.[11]

ICH Recommended Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[11]

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.[12][13]

Key Components of an HPLC Method for 3-Fluoro-5-phenylbenzonitrile:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Diagram of the Stability Testing Workflow:

Caption: Overview of Stability Testing Protocols.

Conclusion

While specific experimental data for the solubility and stability of 3-Fluoro-5-phenylbenzonitrile is not widely available in the public domain, this guide provides a robust framework for its characterization. The structural features of the molecule suggest low aqueous solubility and a stability profile that must be empirically determined. By following the established, industry-standard protocols outlined herein, researchers can generate the necessary data to confidently advance their research and development activities involving this compound. The interplay of the fluorinated biphenyl core and the nitrile group makes 3-Fluoro-5-phenylbenzonitrile a compound of interest, and a thorough understanding of its fundamental properties is the first step toward unlocking its full potential.

References

-

AxisPharm. Solubility Test. [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. [Link]

-

Alves, C. G., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

U.S. Food and Drug Administration (FDA). (1998). Stability Testing of Drug Substances and Drug Products. [Link]

-

Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-phenylbenzonitrile. PubChem Compound Database. [Link]

-

Studzińska, S., & Buszewski, B. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

-

Studzińska, S., & Buszewski, B. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Fluoro-5-phenylbenzonitrile | C13H8FN | CID 46314740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. rheolution.com [rheolution.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. www3.paho.org [www3.paho.org]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. ICH Official web site : ICH [ich.org]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-phenylbenzonitrile: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-phenylbenzonitrile, a fluorinated biphenyl nitrile that has garnered interest in the fields of medicinal chemistry and materials science. This document details the compound's discovery, historical context, and the evolution of its synthetic methodologies. Particular emphasis is placed on the prevalent use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for its preparation. Furthermore, this guide explores the applications of 3-Fluoro-5-phenylbenzonitrile as a crucial intermediate in the development of therapeutic agents, highlighting its role in the synthesis of innovative drug candidates.

Introduction

3-Fluoro-5-phenylbenzonitrile, with the chemical formula C₁₃H₈FN, is a bifunctional organic compound characterized by a biphenyl scaffold, a nitrile group, and a fluorine substituent.[1] The strategic placement of the fluorine atom and the nitrile group on the biphenyl framework imparts unique physicochemical properties that make it a valuable building block in organic synthesis. The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] Similarly, the nitrile group is a versatile functional handle that can be transformed into various other functionalities and is also a common feature in many pharmaceuticals.[]

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 3-Fluoro-5-phenylbenzonitrile | PubChem[1] |

| CAS Number | 1214352-57-4 | PubChem[1] |

| Molecular Formula | C₁₃H₈FN | PubChem[1] |

| Molecular Weight | 197.21 g/mol | PubChem[1] |

Discovery and Historical Context

While a singular, seminal "discovery" paper for 3-Fluoro-5-phenylbenzonitrile is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for fluorinated biphenyls. The rise of palladium-catalyzed cross-coupling reactions in the late 20th century, particularly the Suzuki-Miyaura reaction, provided a robust and versatile platform for the synthesis of a vast array of biaryl compounds. It is highly probable that 3-Fluoro-5-phenylbenzonitrile was first synthesized as part of the exploration of these powerful synthetic tools and the increasing interest in fluorinated organic molecules for various applications.

The importance of fluorinated benzonitriles as intermediates is highlighted in numerous patents and publications focusing on the synthesis of pharmaceuticals and agrochemicals.[5][6][7][8][9][10] These documents describe general methods for producing fluorinated aromatic nitriles, often through halogen exchange or cyanation reactions, which laid the groundwork for the synthesis of more complex structures like 3-Fluoro-5-phenylbenzonitrile.

Synthetic Methodologies

The construction of the 3-Fluoro-5-phenylbenzonitrile molecule primarily involves the formation of the C-C bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction stands out as the most logical and widely applicable method for this transformation.

Principle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis of 3-Fluoro-5-phenylbenzonitrile

A retrosynthetic analysis of 3-Fluoro-5-phenylbenzonitrile suggests two primary Suzuki-Miyaura coupling strategies:

Caption: Retrosynthetic analysis of 3-Fluoro-5-phenylbenzonitrile.

Exemplary Synthetic Protocol (Suzuki-Miyaura Coupling)

The following is a generalized, field-proven protocol for the synthesis of 3-Fluoro-5-phenylbenzonitrile via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies for similar biaryl syntheses.[11][12][13][14][15]

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq.) or potassium carbonate.

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water. The choice of solvent depends on the specific catalyst and reactants used.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Fluoro-5-phenylbenzonitrile as a pure solid.

Table of Reaction Parameters:

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C | Efficient for C-C bond formation. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Ethanol, Dioxane/Water | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |

Applications in Medicinal Chemistry

The 3-fluoro-5-phenylbenzonitrile scaffold is a valuable pharmacophore in drug discovery. The presence of the fluorinated biphenyl moiety can lead to enhanced biological activity and improved pharmacokinetic properties.[2][3] While specific, publicly disclosed drug candidates that directly utilize 3-Fluoro-5-phenylbenzonitrile as a starting material are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds.

For instance, related fluorinated benzonitriles are key intermediates in the synthesis of kinase inhibitors for cancer therapy and central nervous system (CNS) active agents.[7][10] The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups that are crucial for target engagement.

A notable example of a related compound is [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB), a radioligand developed for positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5).[16] This highlights the utility of the 3-fluorobenzonitrile core in developing CNS-active molecules.

Future Perspectives

The synthetic accessibility of 3-Fluoro-5-phenylbenzonitrile via robust cross-coupling methodologies positions it as a readily available building block for future drug discovery and materials science endeavors. The continued exploration of its utility in the synthesis of novel bioactive molecules is anticipated. As our understanding of the role of fluorine in drug design deepens, we can expect to see the strategic incorporation of this and similar fluorinated scaffolds into a new generation of therapeutic agents.

References

- CN85100467A - The preparation method of fluoro benzonitrile - Google P

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])

-

3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. (URL: [Link])

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (URL: [Link])

-

[18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - NCBI. (URL: [Link])

-

3-Fluoro-5-hydroxybenzonitrile (CAS No: 473923-95-4) API Intermediate Manufacturers. (URL: [Link])

-

The Strategic Importance of 3-Chloro-5-fluorobenzonitrile as a Chemical Intermediate. (URL: [Link])

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. (URL: [Link])

-

3-Fluoro-5-phenylbenzonitrile | C13H8FN | CID 46314740 - PubChem - NIH. (URL: [Link])

-

Process for the preparation of aromatic fluoro compounds - Justia Patents. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. (URL: [Link])

-

The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

-

Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])

- US5294742A - Process for preparing 3,5-difluoroaniline - Google P

-

Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. (URL: [Link])

-

(A) Schematic representation of the Suzuki reaction of bromobenzene... - ResearchGate. (URL: [Link])

- US5466859A - Process for preparing fluorobenzonitriles - Google P

-

The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (URL: [Link])

- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google P

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P

-

3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem. (URL: [Link])

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (URL: [Link])

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC - NIH. (URL: [Link])

- US3682917A - Method for producing 5-fluorouracil - Google P

Sources

- 1. 3-Fluoro-5-phenylbenzonitrile | C13H8FN | CID 46314740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN85100467A - The preparation method of fluoro benzonitrile - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 9. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Benzonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Confluence of Two Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the medicinal chemist's armamentarium, the strategic introduction of specific structural motifs has proven to be a powerful approach to achieving these goals. Among these, organofluorine compounds have risen to prominence, with approximately 20-25% of all approved small-molecule pharmaceuticals containing at least one fluorine atom.[1] This prevalence is a testament to the unique and often transformative effects of fluorine on a molecule's biological properties.[2][3]

Parallel to the ascent of fluorine, the benzonitrile scaffold has established itself as a versatile and valuable component in the design of bioactive molecules. Its rigid, planar structure provides a well-defined vector for substituent orientation, while the nitrile group can engage in crucial hydrogen bonding and polar interactions with biological targets.[4] The convergence of these two powerful entities—the fluorine atom and the benzonitrile core—has given rise to a class of compounds with exceptional potential in medicinal chemistry: the fluorinated benzonitrile derivatives.

This in-depth technical guide will explore the multifaceted role of fluorinated benzonitrile derivatives in drug discovery. We will delve into the fundamental principles governing the influence of fluorine on molecular properties, examine synthetic strategies for accessing these valuable compounds, analyze their pharmacokinetic and pharmacodynamic profiles, and discuss both the opportunities and challenges associated with their development. Through a blend of theoretical insights, practical protocols, and illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage fluorinated benzonitriles in their quest for the next generation of therapeutics.

The Fluorine Advantage: Modulating Molecular Properties with Precision

The transformative impact of fluorine in drug design stems from its unique atomic and electronic properties. As the most electronegative element, its introduction into an organic molecule can profoundly alter its physicochemical characteristics in a predictable and controllable manner.[5][6]

Enhancing Metabolic Stability: The Strength of the C-F Bond

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[7] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes that are responsible for the majority of oxidative drug metabolism.[8][9] By strategically replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, medicinal chemists can effectively "block" sites of metabolism, leading to a longer in vivo half-life and improved bioavailability.[7][]

Modulating Lipophilicity and Permeability

Fluorine's effect on lipophilicity is nuanced and context-dependent. While a single fluorine atom can slightly increase lipophilicity, polyfluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group.[11] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is a significant hurdle for central nervous system (CNS) drug candidates.[11]

Fine-Tuning pKa and Binding Affinity

The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups.[] This perturbation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn impacts its solubility, permeability, and ability to interact with its biological target. Furthermore, the introduction of fluorine can lead to enhanced binding affinity through various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and even favorable interactions with aromatic systems.[12]

Synthetic Strategies for Accessing Fluorinated Benzonitriles

The growing importance of fluorinated benzonitriles has spurred the development of diverse and efficient synthetic methodologies. These compounds serve as crucial building blocks for more complex molecular architectures.[13]

Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for the synthesis of fluorinated benzonitriles is through nucleophilic aromatic substitution (SNAr) on polyfluorinated benzonitriles, such as pentafluorobenzonitrile (PFBN). The fluorine atoms on PFBN exhibit differential reactivity, allowing for sequential and selective substitution. The para-fluorine is the most susceptible to nucleophilic attack, followed by the ortho-fluorines.[14] This predictable reactivity enables the controlled synthesis of various symmetrically and unsymmetrically substituted benzonitrile derivatives.[14]

Halogen Exchange (Halex) Reactions

The halogen exchange (Halex) reaction is a widely used industrial process for the preparation of fluoroaromatics. This method involves the displacement of a chlorine atom with a fluorine atom using an alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst.[15] This approach is particularly useful for the large-scale synthesis of fluorobenzonitriles from their corresponding chlorobenzonitrile precursors.[16]

Modern Fluorination Techniques

Recent advancements in fluorination chemistry have provided medicinal chemists with a broader range of tools for introducing fluorine into benzonitrile-containing molecules. These methods include electrophilic fluorination using reagents like Selectfluor®, and late-stage fluorination techniques that allow for the introduction of fluorine at a later point in the synthetic sequence, which is highly advantageous for lead optimization.

Experimental Protocol: Synthesis of a Monofluorinated Benzonitrile Derivative via SNAr

This protocol provides a general procedure for the synthesis of a monofluorinated benzonitrile derivative through the nucleophilic aromatic substitution of a fluorine atom on a polyfluorinated benzonitrile with a generic amine nucleophile.

Materials:

-

Pentafluorobenzonitrile (PFBN)

-

Amine nucleophile (e.g., morpholine)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of pentafluorobenzonitrile (1.0 eq) in DMF, add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated benzonitrile derivative.

Pharmacokinetic and Pharmacodynamic Considerations

The introduction of fluorine into a benzonitrile-containing drug candidate can significantly impact its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[17]

Pharmacokinetics: A Double-Edged Sword

As previously discussed, fluorination can enhance metabolic stability, leading to a longer half-life and increased exposure.[18] However, the metabolic fate of fluorinated compounds can be complex. While the C-F bond is strong, enzymatic processes can sometimes lead to defluorination, which can result in the formation of reactive metabolites or the release of fluoride ions.[9][19] In some cases, metabolism can generate toxic byproducts like fluoroacetate.[19] Therefore, a thorough investigation of the metabolic pathways of any new fluorinated drug candidate is crucial.

Pharmacodynamics: Enhancing Target Engagement

The nitrile group of the benzonitrile moiety often acts as a hydrogen bond acceptor, mimicking the carbonyl group of endogenous ligands.[4] The strategic placement of fluorine atoms on the benzene ring can modulate the electronic properties of the nitrile group and the overall molecule, leading to optimized interactions with the target protein.[20] This can result in increased potency and selectivity.

Visualization of Key Concepts

Caption: Interaction of a Fluorinated Benzonitrile Inhibitor with an Enzyme Active Site.